molecular formula C21H19N3O2 B8280124 (5-Cyclopentyloxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-(1H-indol-6-yl)-methanone

(5-Cyclopentyloxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-(1H-indol-6-yl)-methanone

Cat. No.: B8280124
M. Wt: 345.4 g/mol
InChI Key: ZTAAPRDZJIQHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Cyclopentyloxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-(1H-indol-6-yl)-methanone is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

(5-cyclopentyloxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-(1H-indol-6-yl)methanone

InChI

InChI=1S/C21H19N3O2/c25-20(14-6-5-13-7-8-22-19(13)9-14)18-12-24-21-17(18)10-16(11-23-21)26-15-3-1-2-4-15/h5-12,15,22H,1-4H2,(H,23,24)

InChI Key

ZTAAPRDZJIQHFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC3=C(NC=C3C(=O)C4=CC5=C(C=C4)C=CN5)N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To (5-Cyclopentyloxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-[1-(propane-1-sulfonyl)-1H-indol-6-yl]-methanone (62, 0.065 g, 0.14 mmol) dissolved in tetrahydrofuran (5.10 mL, 0.0628 mol), 1.00 M tetra-n-butylammonium fluoride in tetrahydrofuran (0.475 mL) was added. The resulting solution was allowed to stir at 60° C. under an atmosphere of nitrogen. After 19 hours, the reaction was quenched with water, and the two layers were separated. The organic layer was extracted with 50% sat. NaHCO3 (in water), followed by sat. bicarbonate, 1N HCl, and brine. The organic layer was dried with anhydrous magnesium sulfate and filtered. The filtrate was concentrated and purified by HPLC to give 1.7 mg of compound P-0040. MS (ESI) [M+H+]+=346.2.
Name
(5-Cyclopentyloxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-[1-(propane-1-sulfonyl)-1H-indol-6-yl]-methanone
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.475 mL
Type
reactant
Reaction Step Two

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